molecular formula C14H19NO2 B2764050 N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide CAS No. 2361657-83-0

N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide

Cat. No. B2764050
CAS RN: 2361657-83-0
M. Wt: 233.311
InChI Key: AXLWVIWFSBOVAU-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is responsible for the biosynthesis of 20-HETE, which is a potent vasoconstrictor and mitogen. HET0016 has been shown to have potential therapeutic applications in various diseases such as hypertension, cancer, and stroke.

Mechanism of Action

N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the biosynthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and mitogen that is involved in various physiological processes such as blood pressure regulation, angiogenesis, and tumor growth. By inhibiting the production of 20-HETE, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide can exert its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In hypertension, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide reduces blood pressure by inhibiting the vasoconstrictor effects of 20-HETE. In cancer, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide inhibits the growth and metastasis of cancer cells by blocking the production of 20-HETE. In stroke, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide reduces brain damage by inhibiting the production of 20-HETE. N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has also been shown to have anti-inflammatory effects in various diseases.

Advantages and Limitations for Lab Experiments

N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has several advantages as a research tool. It is a selective inhibitor of 20-HETE synthase, which allows for the specific inhibition of 20-HETE production. It has also been shown to have low toxicity and good bioavailability. However, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has some limitations as a research tool. It has limited solubility in aqueous solutions, which can affect its bioavailability. It also has a short half-life in vivo, which can limit its effectiveness in long-term experiments.

Future Directions

There are several potential future directions for research on N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide. One area of interest is the development of N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the effects of N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide in other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to elucidate the mechanisms underlying the anti-inflammatory effects of N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide.

Synthesis Methods

N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide can be synthesized by the condensation of 2,4,6-trimethylphenylacetic acid with 2-aminoethanol followed by the reaction with acryloyl chloride. The resulting product is then purified by column chromatography.

Scientific Research Applications

N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has been shown to reduce blood pressure by inhibiting the vasoconstrictor effects of 20-HETE. In cancer, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has been shown to inhibit the growth and metastasis of cancer cells by blocking the production of 20-HETE. In stroke, N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide has been shown to reduce brain damage by inhibiting the production of 20-HETE.

properties

IUPAC Name

N-[2-hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-5-13(17)15-12(8-16)14-10(3)6-9(2)7-11(14)4/h5-7,12,16H,1,8H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLWVIWFSBOVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CO)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide

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